molecular formula C7H16ClN B2455933 N,1,2,2-Tetramethylcyclopropan-1-amine;hydrochloride CAS No. 2580185-15-3

N,1,2,2-Tetramethylcyclopropan-1-amine;hydrochloride

Cat. No.: B2455933
CAS No.: 2580185-15-3
M. Wt: 149.66
InChI Key: NPYMGEADWZQLFI-UHFFFAOYSA-N
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Description

N,1,2,2-Tetramethylcyclopropan-1-amine;hydrochloride is a chemical compound with the molecular formula C₇H₁₅N·HCl. It is a hydrochloride salt form of N,1,2,2-tetramethylcyclopropan-1-amine. This compound is known for its unique cyclopropane ring structure, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,1,2,2-tetramethylcyclopropan-1-amine;hydrochloride typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-dimethylpropane-1,3-diamine with a cyclopropanating agent such as diiodomethane in the presence of a strong base like sodium hydride. The resulting cyclopropane derivative is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and recrystallization are common in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles like halides, alcohols, and amines.

Major Products:

    Oxidation: Oxidized derivatives of the cyclopropane ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted cyclopropane derivatives.

Scientific Research Applications

N,1,2,2-tetramethylcyclopropan-1-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,1,2,2-tetramethylcyclopropan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Cyclopropane, 1,1,2,2-tetramethyl-
  • 1,1,2,2-Tetramethylcyclopropane

Comparison: N,1,2,2-tetramethylcyclopropan-1-amine;hydrochloride is unique due to the presence of the amine group and its hydrochloride salt form, which imparts different solubility and reactivity compared to other similar cyclopropane derivatives. The amine group allows for additional chemical modifications and interactions, making it a versatile compound in various applications.

Properties

IUPAC Name

N,1,2,2-tetramethylcyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6(2)5-7(6,3)8-4;/h8H,5H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYMGEADWZQLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(C)NC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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